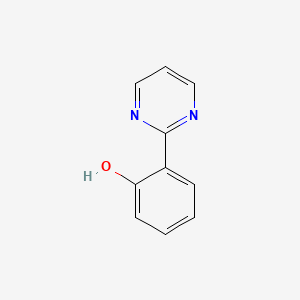
Phenol, 2-(2-pyrimidinyl)-
Cat. No. B8744704
Key on ui cas rn:
64435-20-7
M. Wt: 172.18 g/mol
InChI Key: CGDCHTLRDXXNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08455638B2
Procedure details


Suzuki coupling of the title compound from Example 18 Step A with 2-methoxyphenylboronic acid, followed by treatment with BBr3 (according to Example 8 Steps A and B) gave a pyrimidinyl phenol which was processed to the title compound according to Example 1 Steps C and D: LCMS m/z 545.3 [M+H]+; 1H NMR (500 MHz, d6-DMSO) δ 9.20 (d, J=5.5 Hz, 1H), 8.42 (s, 1H), 7.88 (d, J=5.5 Hz, 1H), 7.69 (dd, J=8.0, 2.0 Hz, 1H), 7.50-7.47 (m, 1H), 7.27-2.08 (m, 11H), 5.13 (s, 2H), 2.82 (s, 4H).
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](N2C(C(F)(F)F)=C(C(OCC)=O)C=N2)[CH:5]=[CH:4][N:3]=1.C[O:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1B(O)O.B(Br)(Br)Br>>[N:7]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[OH:23]
|
Inputs


Step One
|
Name
|
title compound
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=N1)N1N=CC(=C1C(F)(F)F)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)B(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(N=CC=C1)C1=C(C=CC=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
